molecular formula C31H31F3N2Na2O5S B066961 Tipranavir disodium CAS No. 191150-83-1

Tipranavir disodium

Numéro de catalogue B066961
Numéro CAS: 191150-83-1
Poids moléculaire: 646.6 g/mol
Clé InChI: ZBWMQTUSVWBMQE-KPHXKKTMSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tipranavir disodium is a sulfonamide-containing dyhydropyrone and a nonpeptidic protease inhibitor that targets the HIV protease . It is coadministered with ritonavir to treat HIV .


Synthesis Analysis

The synthesis of Tipranavir disodium involves iterative cycles of synthesis, biological testing, and structural information gathering followed by prudent design modifications . This process has led to compounds suitable for clinical evaluation .


Molecular Structure Analysis

The molecular formula of Tipranavir disodium is C31H31F3N2Na2O5S . It is a disodium salt form of tipranavir, a non-peptidomimetic agent that inhibits both wild type and drug-resistant forms of human immunodeficiency virus (HIV) protease .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tipranavir disodium are not explicitly detailed in the search results .


Physical And Chemical Properties Analysis

Tipranavir disodium has a molecular weight of 646.6 g/mol . It is highly bound to plasma proteins (>99.9%), including serum albumin and α1-acid glycoprotein .

Applications De Recherche Scientifique

  • Synthesis and Structure : Tipranavir was synthesized in 15 linear steps from readily available materials using Pd- and Mo-catalyzed reactions (Trost & Andersen, 2002). Its structure-based discovery led to potent in vitro antiviral activity and a favorable pharmacokinetic profile, allowing it to enter clinical studies (Thaisrivongs & Strohbach, 1999).

  • Mechanism of Action : Tipranavir inhibits HIV-1 protease with high potency, exhibiting durable efficacy in treating patients with HIV strains containing multiple resistance mutations. Its effectiveness stems from a strong hydrogen bond network with the protease's invariant regions (Muzammil et al., 2007).

  • Clinical Efficacy : Tipranavir, when combined with ritonavir, has shown superiority over other ritonavir-boosted protease inhibitors in treatment-experienced HIV-infected patients. This was evident in the RESIST-2 trial, which showed significant treatment response rates and mean CD4+ cell count increases (Cahn et al., 2006).

  • Resistance Profile : Resistance to tipranavir involves multiple mutations in the HIV-1 protease gene. A specific mutation score has been developed to predict virologic response in patients treated with tipranavir, highlighting its role in managing multi-drug resistant HIV infections (Baxter et al., 2006).

  • Additional Applications : Beyond HIV, tipranavir has shown asexual stage-specific and gametocytocidal activities against Plasmodium falciparum, indicating potential as an antimalarial agent (Peatey et al., 2009).

  • Metabolism and Pharmacokinetics : Studies on its metabolism reveal multiple pathways suppressed by ritonavir, with CYP3A4 identified as the primary enzyme for several metabolites. These findings support the use of ritonavir to boost tipranavir's efficacy (Li et al., 2010).

Mécanisme D'action

Tipranavir disodium is a non-peptidic HIV-1 protease inhibitor that inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing the formation of mature virions . Two mechanisms are suggested for its potency: 1. Tipranavir may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors . 2. Tipranavir’s strong hydrogen bonding interaction with the amide backbone of the protease active site Asp30 may lead to its activity against resistant viruses .

Safety and Hazards

When handling Tipranavir disodium, it is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Propriétés

IUPAC Name

disodium;(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32F3N2O5S.2Na/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34;;/h5-14,18,20,25H,3-4,15-17,19H2,1-2H3,(H,37,38);;/q-1;2*+1/p-1/t25-,30-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWMQTUSVWBMQE-KPHXKKTMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31F3N2Na2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940718
Record name Disodium 6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-(3-{[5-(trifluoromethyl)pyridine-2-sulfonyl]azanidyl}phenyl)propyl]-3,6-dihydro-2H-pyran-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tipranavir disodium

CAS RN

191150-83-1
Record name Tipranavir disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191150831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-(3-{[5-(trifluoromethyl)pyridine-2-sulfonyl]azanidyl}phenyl)propyl]-3,6-dihydro-2H-pyran-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPRANAVIR DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BAN2XG1ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tipranavir disodium
Reactant of Route 2
Tipranavir disodium
Reactant of Route 3
Tipranavir disodium
Reactant of Route 4
Tipranavir disodium
Reactant of Route 5
Tipranavir disodium
Reactant of Route 6
Tipranavir disodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.